molecular formula C11H14BrNO2S B2884635 1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine CAS No. 1715039-70-5

1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine

Cat. No. B2884635
CAS RN: 1715039-70-5
M. Wt: 304.2
InChI Key: LPLRTRHMGCFKPP-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is a chemical compound with the CAS Number: 1715039-70-5 . It has a molecular weight of 304.21 and its IUPAC name is 1-((4-bromo-2-methylphenyl)sulfonyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine features a sulfonamide group with S=O bond lengths of 1.4357 (16) and 1.4349 (16) Å, an S-N bond length of 1.625 (2) Å, and an S-C bond length of 1.770 (2) Å .

Scientific Research Applications

Organic Synthesis

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine: is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. Its sulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions that are foundational in building various organic compounds. This compound can be used to introduce asymmetry into molecules, which is crucial for synthesizing enantiomerically pure substances, a key aspect in the pharmaceutical industry .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is found in a variety of biologically active molecules. It can serve as a precursor for the synthesis of potential therapeutic agents, including inhibitors of enzymes or receptors. The bromo and sulfonyl groups offer points of functionalization, allowing for the creation of derivatives with specific pharmacological properties .

Material Science

The bromo group in 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine can be utilized in material science for the modification of surface properties of materials. It can act as an initiator for polymerization processes or be used to graft polymers onto surfaces, thus altering the material’s hydrophobicity, conductivity, or biocompatibility .

Catalysis

Catalysts derived from sulfonyl compounds are known for their effectiveness in various chemical reactions. This compound can be used to develop new catalytic systems that facilitate reactions such as oxidation, reduction, or carbon-carbon bond formation. These catalysts can be designed to be highly selective, reducing the need for additional purification steps .

Analytical Chemistry

In analytical chemistry, 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine can be employed as a derivatization agent for the detection and quantification of various analytes. Its reactive groups allow it to bind to specific functional groups in analytes, enhancing their detectability by methods such as chromatography or mass spectrometry .

Chemical Education

This compound can also be used as a teaching tool in chemical education to demonstrate various chemical reactions and principles. Its reactivity can showcase nucleophilic substitution, elimination, and addition reactions, helping students understand these fundamental concepts in a practical setting .

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-9-8-10(12)4-5-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRTRHMGCFKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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